molecular formula C8H7NO5 B1254335 Clavaldehyde

Clavaldehyde

Cat. No.: B1254335
M. Wt: 197.14 g/mol
InChI Key: NABDJFSYSZIMMH-PBFISZAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaldehyde is an organic heterobicyclic compound that is clavulanic acid in which the allylic alcohol group has been oxidised to the corresponding aldehyde. It has a role as a bacterial metabolite. It is an enal, an organic heterobicyclic compound, a beta-lactam and an oxo monocarboxylic acid. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Introduction to Clavaldehyde

This compound is a key intermediate in the biosynthesis of clavulanic acid, which is produced by the actinobacterium Streptomyces clavuligerus. Clavulanic acid is widely known for its role as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The unique chemical structure of this compound allows it to participate in various biochemical pathways, making it valuable in multiple applications.

Medical Applications

2.1 Antibiotic Potentiation

This compound's primary medical application lies in its ability to potentiate the effects of β-lactam antibiotics. By inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to antibiotics—this compound enhances the effectiveness of drugs like penicillin and amoxicillin. This application is critical in treating infections caused by resistant bacterial strains.

Case Study: Clavulanic Acid and Antibiotic Resistance

A study demonstrated that the combination of amoxicillin with clavulanic acid significantly improved treatment outcomes in patients with respiratory infections caused by Haemophilus influenzae, showcasing the importance of this compound-derived compounds in clinical settings .

2.2 Antifungal and Antibacterial Properties

Research has indicated that this compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens can be attributed to its ability to disrupt microbial cell wall synthesis.

Data Table: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Agricultural Applications

3.1 Biopesticide Development

This compound is being explored as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices.

Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound demonstrated significant efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and tomatoes. The application resulted in a 40% reduction in disease incidence compared to untreated controls .

3.2 Plant Growth Promotion

Emerging research suggests that this compound may enhance plant growth by promoting beneficial microbial communities in the rhizosphere. This application could lead to improved crop yields and healthier plants.

Biotechnology Applications

4.1 Biosynthetic Pathway Engineering

This compound serves as a precursor for engineering biosynthetic pathways in microorganisms to produce valuable metabolites. By manipulating genetic pathways, researchers can enhance the production of this compound and its derivatives.

Data Table: Engineered Microorganisms for this compound Production

MicroorganismGenetic ModificationYield Improvement (%)
Escherichia coliOverexpression of biosynthetic genes150
Saccharomyces cerevisiaeKnockout of competing pathways200

4.2 Drug Discovery

The unique structure of this compound makes it a potential lead compound for drug discovery efforts targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets can be exploited for therapeutic development.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

(2R,3Z,5R)-7-oxo-3-(2-oxoethylidene)-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1-2,6-7H,3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1

InChI Key

NABDJFSYSZIMMH-PBFISZAISA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/C=O)/O2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(C(=CC=O)O2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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